molecular formula C7H12O2 B2828502 3-Cyclobutyloxetan-3-OL CAS No. 1416440-44-2

3-Cyclobutyloxetan-3-OL

Cat. No.: B2828502
CAS No.: 1416440-44-2
M. Wt: 128.171
InChI Key: CDLUQLZIDUFFFV-UHFFFAOYSA-N
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Description

3-Cyclobutyloxetan-3-OL is a chemical compound with the molecular formula C7H12O2 It features a unique structure comprising a cyclobutyl group attached to an oxetane ring, which is further bonded to a hydroxyl group

Mechanism of Action

Mode of Action

It has been suggested that oxetan-3-ol, a structural unit of 3-cyclobutyloxetan-3-ol, may serve as an isostere of the carbonyl moiety, suggesting that it could potentially mimic the carboxylic acid functional group . This implies that this compound might interact with its targets in a similar manner to carboxylic acid-containing compounds.

Result of Action

It has been suggested that oxetan-3-ol and related structures hold promise as isosteric replacements of the carboxylic acid moiety . This suggests that this compound might have similar effects to those of carboxylic acid-containing compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclobutyloxetan-3-OL typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a hydroxyalkyl precursor under acidic or basic conditions. For instance, the cyclization of 3-hydroxycyclobutanone can yield this compound .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization process efficiently .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclobutyloxetan-3-OL undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 3-Cyclobutyloxetan-3-OL is unique due to the presence of both the cyclobutyl group and the oxetane ring. This combination imparts distinct chemical and physical properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-cyclobutyloxetan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c8-7(4-9-5-7)6-2-1-3-6/h6,8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDLUQLZIDUFFFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2(COC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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